1-(5-Methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)ethanone
Overview
Description
1-(5-Methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)ethanone is a heterocyclic compound that belongs to the pyrazolo[3,4-c]pyridine family These compounds are known for their diverse biological activities and are often used in drug discovery and development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 5-methoxy-1H-pyrazolo[3,4-c]pyridine with ethanoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of dichloroethane as a co-solvent has been reported to enhance the scalability of the synthesis and improve the yield of the product .
Chemical Reactions Analysis
Types of Reactions
1-(5-Methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The methoxy group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-Methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme or receptor, inhibiting its activity and leading to a biological response. The exact molecular pathways involved depend on the specific target and the biological context .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-1H-pyrazolo[3,4-c]pyridine: A closely related compound with similar structural features but lacking the ethanone moiety.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different functional groups.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a more complex fused ring system and different biological activities.
Uniqueness
1-(5-Methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)ethanone is unique due to the presence of both the methoxy group and the ethanone moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(5-methoxypyrazolo[3,4-c]pyridin-1-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-6(13)12-8-5-10-9(14-2)3-7(8)4-11-12/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMSYYQRIZGVRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CN=C(C=C2C=N1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601219987 | |
Record name | 1-(5-Methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601219987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76006-02-5 | |
Record name | 1-(5-Methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76006-02-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601219987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.